

The Discovery and Early Characterization of Cathepsin G: A Technical Retrospective

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical context of **cathepsin G**, a pivotal serine protease in innate immunity. We delve into the seminal research that first identified and characterized this enzyme, providing a detailed look at the experimental protocols and quantitative data that laid the foundation for our current understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive background on the origins of **cathepsin G** research.

Historical Context: The Dawn of Protease Research

The late 19th and early 20th centuries marked a period of foundational discoveries in enzymology. The term "cathepsin," derived from the Greek "to digest," was first coined in 1929 by Richard Willstätter and Eugen Bamann to describe proteolytic activity within leukocytes and tissues at a slightly acidic pH. However, the story of what we now know as **cathepsin G** begins even earlier.

In 1903, Swedish physician and biochemist Sven Gustaf Hedin conducted a series of experiments on bovine spleen.^{[1][2]} He described two distinct proteolytic activities: a "β-protease" active in acidic conditions and an "α-protease" that functioned in a neutral to slightly alkaline environment.^{[1][2]} While the molecular identities of these enzymes were unknown at the time, modern research has retrospectively identified Hedin's α-protease activity as being consistent with that of **cathepsin G**.^{[1][2]}

It was not until the 1970s that **cathepsin G** was formally identified and characterized. In 1970, an enzyme from swine leukocytes that could degrade globulins was named **cathepsin G**.^[1] This was followed by the pivotal work of Pauline M. Starkey and Alan J. Barrett at the Strangeways Research Laboratory in Cambridge, UK. In 1976, they published a pair of papers in the Biochemical Journal that detailed the purification of a chymotrypsin-like enzyme from human spleen, which they designated **cathepsin G**, and described its catalytic and immunological properties.^{[3][4]} Their work definitively established **cathepsin G** as a distinct serine protease located in the azurophilic granules of neutrophils.^{[3][4]}

Initial Characterization of Cathepsin G (circa 1976)

The early characterization of **cathepsin G** by Starkey and Barrett provided the first quantitative insights into its biochemical and enzymatic properties.

Physicochemical Properties

The initial studies established **cathepsin G** as a cationic protein existing in multiple forms.

Property	Value	Method	Reference
Molecular Weight	~28,000 Da	SDS-PAGE	^[1]
Isoforms	Multiple cationic forms	Isoelectric focusing and gel electrophoresis	^[4]
Cellular Localization	Azurophilic granules of neutrophils	Immunological identity with chymotrypsin-like enzyme from azurophil granules	^[3]

Enzymatic Activity and Specificity

Cathepsin G was identified as a serine protease with a preference for cleaving peptide bonds after aromatic amino acid residues, similar to chymotrypsin.

Parameter	Details	Substrate(s)	Reference
Enzyme Class	Serine Protease	Inhibition by serine protease inhibitors	[3]
Optimal pH	7.5 - 8.0	Benzoyl-DL-phenylalanine 2-naphthol ester, Azo-casein	[3]
Substrate Specificity	Chymotrypsin-like	Hydrolysis of synthetic chymotrypsin substrates	[3]
Specific Activity	144 units/mg	Azo-casein	[5]

Inhibition Profile

The sensitivity of **cathepsin G** to various inhibitors was crucial in classifying it as a serine protease.

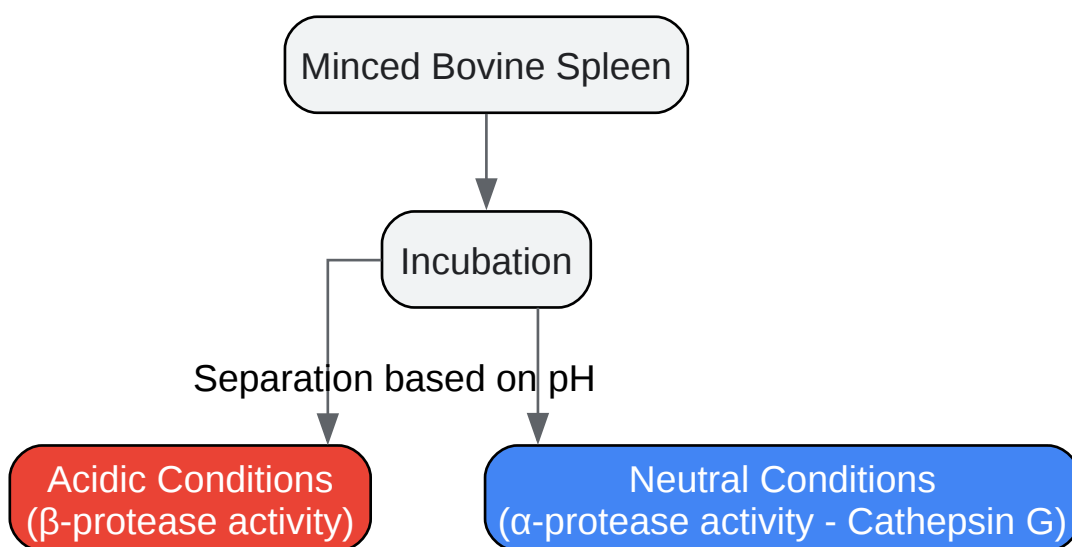
Inhibitor	Effect on Cathepsin G	Comparison with Chymotrypsin	Reference
Di-isopropyl phosphorofluoridate (Dip-F)	Strong inhibition	Similar	[5]
Phenylmethanesulphonyl fluoride (Pins-F)	Strong inhibition	Similar	[5]
Tos-PheCH ₂ Cl (TPCK)	Less sensitive to inhibition	More sensitive	[3][5]
Soybean Trypsin Inhibitor	No inhibition	-	[5]

Key Experimental Protocols

The following sections detail the methodologies used in the foundational studies of **cathepsin G**.

Hedin's 1903 Protocol for the Separation of Spleen Proteases (Reconstructed)

Sven Gustaf Hedin's early work involved the incubation of minced bovine spleen under different pH conditions to separate proteolytic activities.



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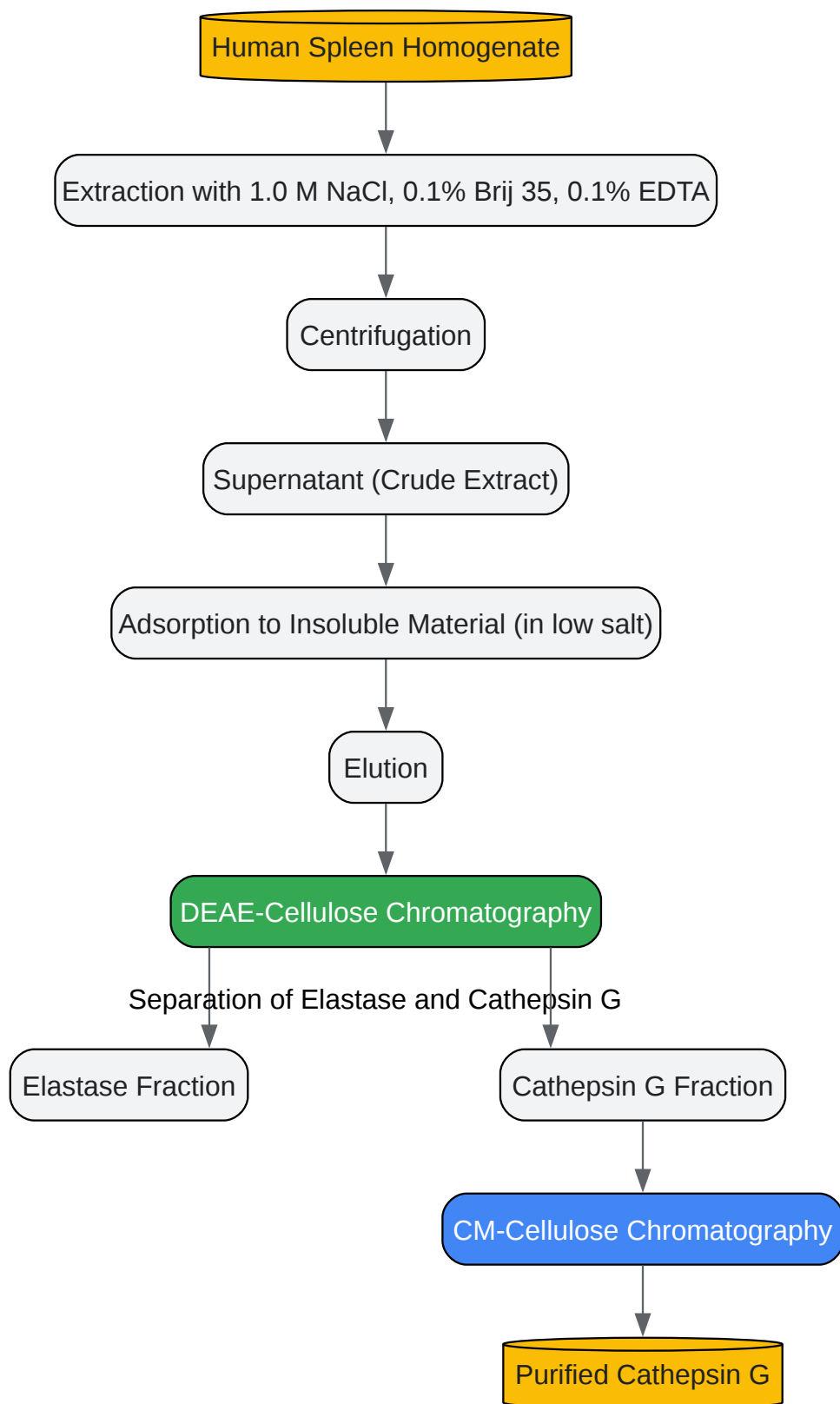
Hedin's separation of spleen proteases.

Methodology:

- Tissue Preparation: Bovine spleen was finely minced.
- Incubation: The minced spleen was divided and incubated in solutions of differing pH.
- Activity Assessment: Proteolytic activity in the resulting fractions was assessed, revealing two distinct activities based on the pH of the incubation medium.^{[1][2]}

Starkey and Barrett's 1976 Purification of Cathepsin G from Human Spleen

This multi-step protocol yielded a highly purified preparation of **cathepsin G**, enabling its detailed characterization.[4]



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Purification workflow for human **cathepsin G** (Starkey & Barrett, 1976).

Detailed Methodology:

- Extraction: Human spleen was homogenized in a solution of 1.0 M NaCl containing 0.1% Brij 35 and 0.1% trisodium EDTA to optimally extract the neutral proteases.[4]
- Initial Purification by Adsorption: The crude extract was subjected to conditions of low ionic strength, causing the proteases to adsorb to insoluble material, which was then collected.[4]
- DEAE-Cellulose Chromatography: The eluted proteins were applied to a DEAE-cellulose column. This step was crucial for separating **cathepsin G** from another neutral protease, elastase.[4]
- CM-Cellulose Chromatography: The **cathepsin G**-containing fractions were further purified by chromatography on a CM-cellulose column, yielding a highly purified enzyme preparation. [4]

Enzyme Activity Assays (circa 1976)

The chymotrypsin-like activity of **cathepsin G** was quantified using synthetic substrates.

Azo-Casein Assay:

- Incubation: Purified **cathepsin G** was incubated with a solution of azo-casein at pH 7.5-8.0.
- Precipitation: Undigested substrate and larger fragments were precipitated with trichloroacetic acid.
- Quantification: The absorbance of the supernatant, containing the smaller, soluble azo-dye-labeled peptides, was measured to determine proteolytic activity.[3]

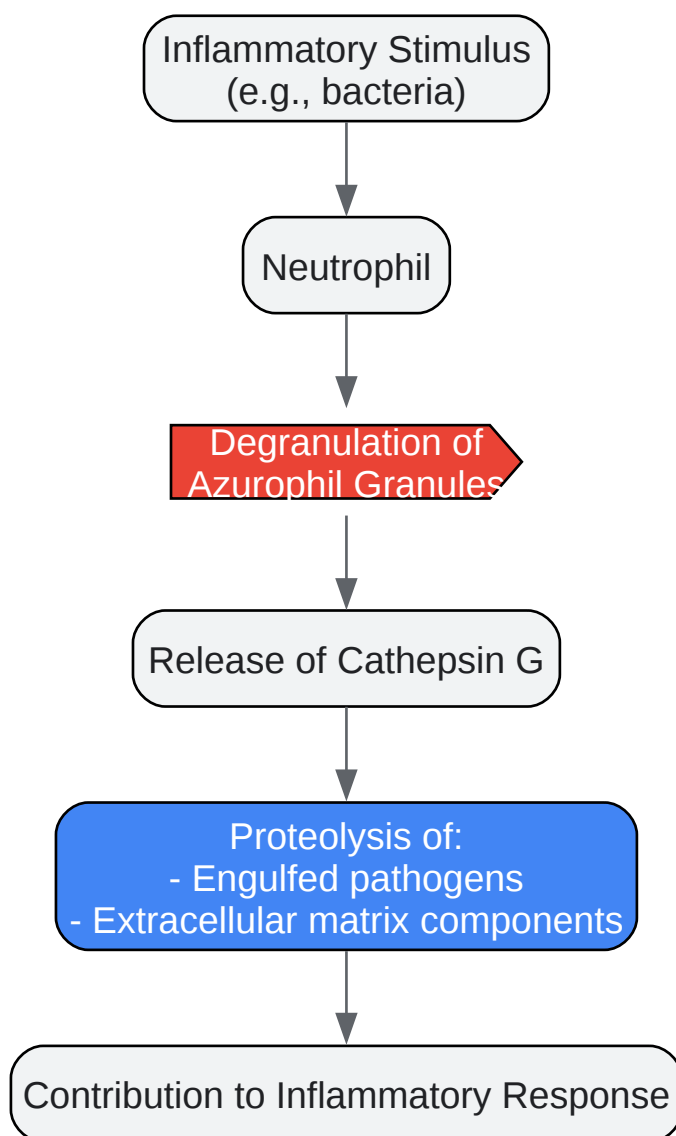
Synthetic Substrate Assay (Benzoyl-DL-phenylalanine 2-naphthol ester):

- Reaction: The enzyme was incubated with the synthetic substrate at its optimal pH.

- Detection: The release of 2-naphthol was monitored spectrophotometrically, providing a measure of the rate of substrate hydrolysis.[3]

Early Postulated Physiological Role

Based on its localization in the azurophilic granules of neutrophils and its potent proteolytic activity at neutral pH, the early hypothesis for the physiological role of **cathepsin G** centered on its function in inflammation and host defense.



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